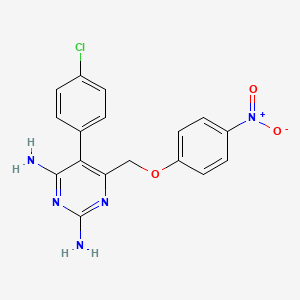
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C17H14ClN5O3 and its molecular weight is 371.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118203. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine (CAS Number: 136265-92-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound based on diverse sources and includes relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H14ClN5O3. The structure features a pyrimidine core substituted with a 4-chlorophenyl group and a 4-nitrophenoxy methyl group, contributing to its biological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various microbial strains.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds within the same chemical class possess MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties, particularly against HIV and other viral pathogens.
- Reverse Transcriptase Inhibition : Some derivatives have shown potent inhibition of reverse transcriptase with IC50 values as low as 1.96 μM, indicating significant antiviral activity .
Anticancer Potential
The anticancer properties of pyrimidine derivatives are well-documented. The compound has been studied for its ability to inhibit cancer cell proliferation.
- Thymidylate Synthase Inhibition : Similar compounds have been identified as inhibitors of thymidylate synthase, which is a critical enzyme in DNA synthesis and repair . This inhibition can lead to reduced cancer cell growth.
1. Antimicrobial Evaluation
A study conducted on various pyrimidine derivatives, including our compound of interest, revealed:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| 5a | 0.22 | 0.25 | 85 |
| 7b | 0.20 | 0.22 | 90 |
This data indicates that the tested compounds significantly inhibit both bacterial growth and biofilm formation .
2. Antiviral Efficacy
In vitro studies on related compounds demonstrated:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Pyrazole derivative | 1.96 | Reverse Transcriptase |
| Thiazolidinone | 0.26 | NS5B RNA Polymerase |
These findings suggest that structural modifications can enhance antiviral activity against specific targets .
特性
IUPAC Name |
5-(4-chlorophenyl)-6-[(4-nitrophenoxy)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3/c18-11-3-1-10(2-4-11)15-14(21-17(20)22-16(15)19)9-26-13-7-5-12(6-8-13)23(24)25/h1-8H,9H2,(H4,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPSVSKELTMGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)COC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159752 |
Source


|
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-92-4 |
Source


|
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136265924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-6-((4-nitrophenoxy)methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30159752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














